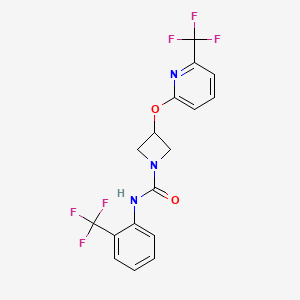
N-(2-(trifluoromethyl)phenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(trifluoromethyl)phenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H13F6N3O2 and its molecular weight is 405.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(trifluoromethyl)phenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceuticals. The presence of the azetidine ring contributes to its structural uniqueness, potentially influencing its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on various enzymes, including carbonic anhydrases and histone deacetylases, which are crucial in cancer progression and other diseases .
- Interaction with Receptors : The trifluoromethyl group can facilitate binding to specific receptors, enhancing the compound's therapeutic potential against targets like protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptors .
Biological Activity Data
Recent studies have highlighted the biological efficacy of related compounds. For instance:
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Anti-tubercular | 1.35 - 2.18 | |
| Compound B | Cytotoxicity against cancer cells | 92.4 | |
| Compound C | Inhibitory effect on MDA-MB-231 cells | 0.126 |
These findings suggest that compounds with similar functional groups may exhibit significant biological activities.
Case Study 1: Anti-Tubercular Activity
A series of substituted compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, several derivatives exhibited potent inhibitory concentrations, indicating that modifications in the chemical structure can lead to enhanced biological efficacy .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies demonstrated that certain trifluoromethyl-containing compounds significantly inhibited the proliferation of cancer cell lines such as MDA-MB-231. The IC50 values indicated a promising therapeutic window for further development .
Eigenschaften
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6N3O2/c18-16(19,20)11-4-1-2-5-12(11)24-15(27)26-8-10(9-26)28-14-7-3-6-13(25-14)17(21,22)23/h1-7,10H,8-9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCJJQNDSFWWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














